molecular formula C10H11F3N2 B8162270 4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline

4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline

Cat. No.: B8162270
M. Wt: 216.20 g/mol
InChI Key: NQFFHUYCLLZVAP-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline is an organic compound that features an azetidine ring and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development. Its unique structure may contribute to the development of new therapeutic agents.

    Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential effects and applications in biology and medicine.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways The azetidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors The compound may inhibit or activate these targets, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-1-yl)-3-methylaniline
  • 4-(Azetidin-1-ylsulfonyl)phenylboronic acid
  • 4-(3-(Fluoromethyl)azetidin-1-yl)aniline

Uniqueness

4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline is unique due to the presence of both an azetidine ring and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(azetidin-1-yl)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-6-7(2-3-9(8)14)15-4-1-5-15/h2-3,6H,1,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFFHUYCLLZVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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